molecular formula C9H19NO B1400017 N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine CAS No. 1339227-38-1

N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Cat. No.: B1400017
CAS No.: 1339227-38-1
M. Wt: 157.25 g/mol
InChI Key: XSVKONXQZZBBSL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a secondary amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 3-position, linked via an ethylamine chain. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

IUPAC Name

N-ethyl-2-(oxan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-6-5-9-4-3-7-11-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKONXQZZBBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization Approach

Recent advances demonstrate the efficiency of three-component reactions involving aldehydes, malononitrile or ethyl cyanoacetate, and heterocyclic acids or derivatives to form pyranopyrimidines and related heterocycles, which can serve as precursors for the target compound.

Example:

  • Reaction of aryl aldehydes with malononitrile and barbituric acids under catalytic conditions (e.g., WELPSA catalyst) yields tetrahydro-2H-pyran derivatives with high yields (up to 97%).

Cyclization of Suitable Precursors

Functionalization of the Pyran Ring

Protecting Group Strategies

  • Use of protecting groups (e.g., TBDMS) during intermediate steps to prevent undesired reactions, followed by deprotection to reveal reactive sites for further functionalization.

Introduction of the Ethyl-ethanamine Group

Nucleophilic Substitution

  • Alkylation of the pyran derivative with ethyl-ethanamine via nucleophilic substitution at activated positions (e.g., halogenated intermediates).

Reductive Amination

  • Condensation of aldehyde or ketone functionalities on the pyran ring with ethyl-ethanamine, followed by reduction, offers a route to the secondary amine.

Use of Amine Precursors

  • Employing ethyl-ethanamine directly as a nucleophile in SN2 reactions with suitable leaving groups on the pyran precursor.

Representative Synthetic Route

Step Reagents & Conditions Description
1 Aldehyde + malononitrile + catalyst Cyclization to form tetrahydro-2H-pyran core
2 Nucleophilic substitution with ethyl-ethanamine Functionalization at the pyran ring
3 Deprotection and purification Final compound isolation

Data Tables Summarizing Methods

Method Key Reagents Conditions Yield Advantages References
Multicomponent cyclization Aldehydes, malononitrile, catalysts Microwave or conventional heating Up to 97% High yield, rapid synthesis
Palladium-catalyzed coupling Pyran derivatives, amines Reflux, inert atmosphere 75-85% High regioselectivity
Nucleophilic substitution Halogenated pyran intermediates, ethyl-ethanamine Room temperature to reflux 70-90% Direct functionalization Based on recent protocols

Research Findings and Notes

  • Recent multicomponent reactions (MCRs) have significantly streamlined the synthesis of heterocyclic compounds with pyran rings, including pyranopyrimidines and related derivatives.
  • Microwave-assisted synthesis enhances reaction efficiency, yielding higher purity products in shorter times.
  • Palladium-catalyzed cross-coupling reactions are effective for attaching aminoalkyl groups, including ethyl-ethanamine, to heterocyclic cores.
  • Protecting groups such as TBDMS are crucial during multi-step sequences to prevent side reactions.
  • The choice of reagents and conditions can be optimized based on the specific substitution pattern desired on the pyran ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Structural Analogs with Tetrahydro-2H-Pyran Moieties

The following compounds share the tetrahydro-2H-pyran scaffold but differ in substitution patterns and amine groups:

Compound Name Molecular Formula Key Structural Features Notable Properties
N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine C₉H₁₉NO - Ethylamine chain
- Tetrahydro-2H-pyran at 3-position
Moderate lipophilicity; potential CNS activity inferred from ethylamine analogs .
N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine C₈H₁₇NO - Methylamine chain
- Tetrahydro-2H-pyran at 2-position
Lower molecular weight (143.23 g/mol); increased polarity compared to ethyl derivative .
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine C₁₀H₂₁NO - Isopropylamine chain
- Tetrahydro-2H-pyran at 3-position
Enhanced steric bulk; potential for altered receptor binding kinetics .
N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine C₈H₁₇NO - Ethylamine chain
- Tetrahydro-2H-pyran at 4-position (methyl linkage)
Variable ring position may affect hydrogen bonding and solubility .
Key Observations:
  • Ring Position : The 3-position of the tetrahydro-2H-pyran moiety (vs. 2- or 4-position) may influence conformational stability and intermolecular interactions .

Heterocyclic Amine Derivatives with Alternative Scaffolds

Compounds with piperidine or piperazine rings instead of tetrahydro-2H-pyran show distinct pharmacological profiles:

Compound Name Molecular Formula Key Structural Features Reported Activity
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine C₁₀H₂₂N₂ - Ethylamine chain
- 4-Methylpiperidine
Used in nanoparticle formulations for mRNA delivery due to ionizable amine properties .
2-(4-Isopropylpiperidin-1-yl)ethanamine C₁₀H₂₂N₂ - Unsubstituted ethylamine
- 4-Isopropylpiperidine
Structural similarity to neurotransmitter analogs; potential dopamine receptor affinity .
N-Ethyl-2-(3-methoxypyrrolidin-1-yl)ethanamine C₉H₂₀N₂O - Ethylamine chain
- 3-Methoxypyrrolidine
Enhanced polarity due to methoxy group; possible applications in prodrug design .
Key Observations:
  • Heterocycle Impact : Piperidine-based compounds exhibit higher basicity compared to tetrahydro-2H-pyran derivatives due to nitrogen’s lone pair, affecting protonation states and ionic interactions .
  • Functional Groups : Methoxy or isopropyl substituents modulate solubility and target selectivity .
Key Observations:
  • The absence of aromatic methoxy or halogenated groups in the target compound likely reduces neurotoxicity risks compared to NBOMes .
  • Secondary amines without electrophilic substituents (e.g., chloroethyl) are generally less genotoxic .

Biological Activity

N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring, which contributes to its unique chemical behavior. The molecular formula is C10H21NOC_{10}H_{21}NO, with a molecular weight of approximately 171.28 g/mol. This compound includes an ethyl group and an amine functional group, making it relevant in both chemical and biological contexts .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors in the brain. It may modulate receptor activity, influencing neurological functions and potentially offering neuroprotective effects . The compound's ability to form hydrogen bonds and ionic interactions with active sites on enzymes or receptors plays a crucial role in its mechanism of action .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Some derivatives have shown potential in protecting neurons from damage, suggesting applications in treating neurodegenerative disorders .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may be beneficial in reducing oxidative stress in various biological systems .
  • Antiviral Activity : Preliminary studies suggest that related compounds may inhibit viral replication, indicating potential applications in antiviral therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamineSimilar structure with methyl substitutionPotential neuroactivity
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamineHydroxylamine derivativeAntioxidant properties
Tetrahydropyran derivativesGeneral classDiverse biological activities

This compound stands out due to its specific structural configuration, which may lead to distinct reactivity patterns and biological activities compared to these similar compounds .

Study on Neuroprotective Effects

A study investigated the neuroprotective properties of this compound derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative markers compared to controls.

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using erythrocytes as biological indicators. The results showed a marked reduction in altered erythrocyte morphology when treated with N-Ethyl derivatives compared to untreated controls, suggesting strong antioxidant activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or annulation reactions. For example, phosphine-catalyzed [3+2] annulation using tributylphosphine as a catalyst has been employed for analogous pyrroline derivatives, achieving moderate yields (50–65%) under inert conditions . Optimization strategies include:

  • Catalyst screening : Tributylphosphine enhances regioselectivity compared to triethylamine.
  • Temperature control : Reactions performed at 0–5°C reduce side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target amine.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., tetrahydro-2H-pyran derivatives show chair conformations with C-O-C angles of 111–113°) .
  • NMR spectroscopy : ¹H NMR (CDCl₃) typically shows signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.4–3.7 ppm (pyran OCH₂), and δ 2.6–2.8 ppm (CH₂-NH) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 12–15% to crystal packing in related hydrazinecarbothioamides) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer :

  • Hygroscopicity : The amine group necessitates storage under nitrogen or argon to prevent oxidation.
  • Thermal stability : Decomposition occurs above 150°C (TGA data).
  • Solvent compatibility : Stable in THF and DMF but reacts with chlorinated solvents (e.g., DCM) at elevated temperatures .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps of 4.5–5.0 eV for tetrahydro-2H-pyran derivatives) to identify reactive sites .
  • Molecular docking : Screens affinity for targets (e.g., imidazo[4,5-b]pyridine derivatives show ΔG values of −8.2 kcal/mol for kinase inhibition) .
  • Retrosynthesis tools : AI models (e.g., Template_relevance Reaxys) propose feasible routes for functionalized analogs .

Q. How do structural modifications to the tetrahydro-2H-pyran ring affect physicochemical properties?

  • Methodological Answer :

  • Substituent effects :
ModificationLogP ChangeSolubility (mg/mL)
3-Methyl+0.31.2 → 0.8
4-Fluoro+0.51.2 → 0.5
Data from fluorophenoxy analogs .
  • Ring conformation : Chair-to-boat transitions (observed via VT-NMR) alter dipole moments by 1.2–1.5 D .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-validation : Compare ¹³C NMR with computed spectra (e.g., mPW1PW91/6-31G* level) to confirm assignments .
  • Isotopic labeling : ¹⁵N-labeled ethylamine derivatives clarify ambiguous NH coupling patterns.
  • Dynamic effects : Variable-temperature ¹H NMR identifies rotameric equilibria in flexible sidechains .

Q. How can electrochemical properties be exploited for novel applications?

  • Methodological Answer :

  • Ionic liquid derivatives : Bis(trifluoromethylsulfonyl)imide salts exhibit ionic conductivities of 2.1–3.4 mS/cm at 25°C, suitable for Mg²⁺ electrolytes .
  • Redox activity : Cyclic voltammetry reveals quasi-reversible peaks at −1.2 V (Ag/AgCl) for amine oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

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